5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]
Brand Name: Vulcanchem
CAS No.: 62035-55-6
VCID: VC21065016
InChI: InChI=1S/C31H26N2/c1-5-14-28-24(10-1)18-19-25-11-2-6-15-29(25)32(28)22-9-23-33-30-16-7-3-12-26(30)20-21-27-13-4-8-17-31(27)33/h1-8,10-21H,9,22-23H2
SMILES: C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCN4C5=CC=CC=C5C=CC6=CC=CC=C64
Molecular Formula: C31H26N2
Molecular Weight: 426.5 g/mol

5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]

CAS No.: 62035-55-6

Cat. No.: VC21065016

Molecular Formula: C31H26N2

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] - 62035-55-6

Specification

CAS No. 62035-55-6
Molecular Formula C31H26N2
Molecular Weight 426.5 g/mol
IUPAC Name 11-(3-benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine
Standard InChI InChI=1S/C31H26N2/c1-5-14-28-24(10-1)18-19-25-11-2-6-15-29(25)32(28)22-9-23-33-30-16-7-3-12-26(30)20-21-27-13-4-8-17-31(27)33/h1-8,10-21H,9,22-23H2
Standard InChI Key FKVBGXWKQIQOFG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCN4C5=CC=CC=C5C=CC6=CC=CC=C64
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCN4C5=CC=CC=C5C=CC6=CC=CC=C64

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator